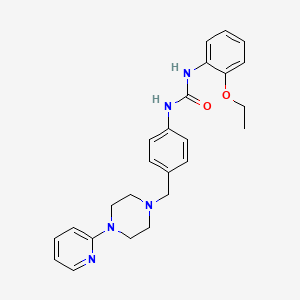

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-2-32-23-8-4-3-7-22(23)28-25(31)27-21-12-10-20(11-13-21)19-29-15-17-30(18-16-29)24-9-5-6-14-26-24/h3-14H,2,15-19H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHYIYUKAZDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethoxyaniline with isocyanates to form the urea linkage. The pyridinyl piperazine moiety is then introduced through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl and phenylurea moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound has been investigated for various biological activities, showcasing potential in several therapeutic areas:

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor effects. In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For instance:

| Cancer Type | GI50 Value (µM) |

|---|---|

| Non-small cell lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These findings suggest that structural modifications in urea derivatives can enhance their anticancer potency.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Urea derivatives have been noted for their broad-spectrum antibacterial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both pyridine and piperazine rings is crucial for its biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route could involve:

- Formation of the piperazine core via cyclization.

- Substitution reactions to introduce the ethoxyphenyl and pyridine moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

Antitumor Efficacy

A recent study reported that urea derivatives similar to our compound exhibited selective cytotoxicity against various cancer cell lines, with significant differences in efficacy based on structural modifications.

Antimicrobial Properties

Another investigation focused on pyridine-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The pyridinyl piperazine moiety is known to interact with various receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several urea derivatives reported in the literature. Key comparisons include:

Substituent Variations on the Aromatic Ring

Halogenated Phenyl Ureas

- Compound 11c : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Yield: 88.9%; ESI-MS: 518.1 [M+H]⁺) .

- Compound 11g : 1-(3,4-Dichlorophenyl) variant (Yield: 87.5%; ESI-MS: 534.2 [M+H]⁺) .

- Comparison : Halogen substituents (Cl, F) enhance metabolic stability and receptor binding affinity but may reduce solubility compared to the ethoxy group in the target compound.

Trifluoromethyl Substituted Ureas Compound 11d: 1-(4-Trifluoromethylphenyl) derivative (ESI-MS: 534.1 [M+H]⁺) . Compound 11k: 1-(4-Chloro-3-trifluoromethylphenyl) variant (ESI-MS: 568.2 [M+H]⁺) .

Piperazine-Pyridine Modifications

Anti-C. Difficile Agents Compound in : 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea (IC₅₀ = 0.10–0.24 μM against CdFabK) .

Alpha-Adrenergic Receptor Ligands Compound 13 (): 1-{3-[4-(2-Ethoxyphenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (ED₅₀ = 1.0 mg/kg for antiarrhythmic activity) .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Synthetic Accessibility : Ureas with electron-donating groups (e.g., ethoxy) are typically synthesized in high yields (72–88%) via carbamate intermediates or one-step reactions .

Biological Implications :

- The 2-ethoxyphenyl group may improve blood-brain barrier penetration compared to halogenated analogues .

- Piperazine-pyridine systems enhance binding to enzymes or receptors with aromatic pockets, as seen in kinase inhibitors .

SAR Trends :

- Phenyl Substituents : Bulky groups (e.g., CF₃) improve potency but reduce solubility.

- Piperazine Linkers : Methyl or benzyl spacers (as in the target compound) balance flexibility and rigidity for optimal target interaction .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea and related aryl-urea derivatives?

- Methodological Answer :

- Stepwise Urea Formation : Reacting 2-ethoxyphenyl isocyanate with an aminomethylphenyl intermediate (e.g., 4-aminomethylphenylpiperazine derivatives) in anhydrous THF under nitrogen.

- Coupling Optimization : Use of carbodiimides (e.g., DCC) as coupling agents to improve yields, with monitoring via TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 6.8–7.5 ppm (aromatic protons), δ 3.4–4.0 ppm (piperazine-CH2 and ethoxy-CH2), and δ 1.3–1.5 ppm (ethoxy-CH3) .

- IR Spectroscopy : Key absorptions at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~1250–1300 cm⁻¹ (C-O ether stretch) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.

Advanced Research Questions

Q. How can molecular docking studies guide SAR analysis for this compound’s biological targets (e.g., kinase inhibition)?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with pyridinylpiperazine-containing inhibitors .

- Docking Workflow :

Prepare ligand (protonation states, tautomers) using OpenBabel.

Generate receptor grid (e.g., Schrödinger Maestro) around ATP-binding pockets.

Run Glide SP/XP docking to rank binding poses.

- Validation : Compare predicted binding energies with experimental IC50 values from kinase inhibition assays .

Q. What experimental approaches resolve discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Standardization :

- Use uniform cell lines (e.g., MCF-7 for antiproliferative studies) and control compounds (e.g., doxorubicin).

- Normalize data to % inhibition relative to vehicle controls.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .

- Mechanistic Follow-Up : Use Western blotting to verify target modulation (e.g., phosphorylation status of kinases) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Shake-flask method with octanol/water partitioning to compare lipophilicity.

- Solubility Testing : Use HPLC-UV to quantify solubility in PBS (pH 7.4) and simulated gastric fluid.

- In Silico Prediction : Employ QikProp (Schrödinger) to estimate permeability (Caco-2 model) and bioavailability scores .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cancer cell lines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., NCI-60 panel) to identify cell line-specific sensitivities.

- Confounding Factors :

- Check for differences in incubation time (48 vs. 72 hours).

- Account for variations in serum concentration (e.g., 5% FBS vs. 10% FBS).

- Orthogonal Assays : Confirm results via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

Structural and Conformational Analysis

Q. What techniques validate the spatial arrangement of the piperazine-pyridinyl moiety in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.